Methyl 3-methoxy-2-naphthoate

Description

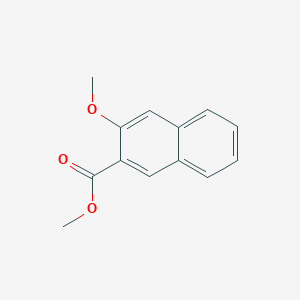

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methoxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-15-12-8-10-6-4-3-5-9(10)7-11(12)13(14)16-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLSAOVNAXJHHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304838 | |

| Record name | Methyl 3-methoxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13041-60-6 | |

| Record name | 13041-60-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-methoxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-Methoxy-2-naphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-methoxy-2-naphthoate (CAS: 13041-60-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methoxy-2-naphthoate, with the CAS number 13041-60-6, is an aromatic ester that serves as a valuable intermediate in organic synthesis. Its naphthalene core, substituted with methoxy and methyl ester functionalities, provides a versatile scaffold for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and analytical protocols, safety information, and its applications, particularly in the context of drug discovery and development. While direct biological activity of the title compound is not extensively documented, its derivatives, particularly those of the broader naphthoic acid class, have shown potential as anti-inflammatory and anti-cancer agents.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid at room temperature. Its core structure consists of a naphthalene ring system with a methoxy group at the 3-position and a methyl ester group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13041-60-6 | [1] |

| Molecular Formula | C₁₃H₁₂O₃ | [1] |

| Molecular Weight | 216.23 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 48-51 °C | [3] |

| Boiling Point | 217 °C at 30 mmHg | [3] |

| Solubility | Soluble in methanol. | [3] |

| IUPAC Name | methyl 3-methoxynaphthalene-2-carboxylate | [1] |

| InChI | InChI=1S/C13H12O3/c1-15-12-8-10-6-4-3-5-9(10)7-11(12)13(14)16-2/h3-8H,1-2H3 | [1] |

| InChIKey | MPLSAOVNAXJHHI-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC2=CC=CC=C2C=C1C(=O)OC | [4] |

Synthesis

The synthesis of this compound is typically achieved through the methylation of 3-hydroxy-2-naphthoic acid.

Synthetic Workflow

Caption: Synthesis of this compound.

Experimental Protocol: Methylation of 3-Hydroxy-2-naphthoic acid

This protocol is adapted from a literature procedure.[5]

Materials:

-

3-Hydroxy-2-naphthoic acid

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Iodomethane (Methyl Iodide)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction flask, add 3-hydroxy-2-naphthoic acid (e.g., 9.0 g, 48.0 mmol), anhydrous potassium carbonate (e.g., 16.56 g, 120 mmol), and anhydrous DMF (e.g., 30 ml).

-

Cool the stirred mixture in an ice bath.

-

Slowly add iodomethane (e.g., 15 g, 105 mmol) dropwise to the reaction flask.

-

Heat the reaction mixture to 90 °C and maintain for 10 hours.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer three times with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization.

Applications in Drug Discovery and Development

While this compound itself is not typically the final active pharmaceutical ingredient (API), its structural motif is found in various biologically active molecules. Naphthoic acid derivatives, in general, have garnered interest in medicinal chemistry due to their potential therapeutic applications.

Research has indicated that derivatives of naphthoic acids may exhibit anti-inflammatory and anti-cancer properties.[6] These activities are believed to stem from their ability to interact with specific biological targets such as enzymes and receptors, thereby modulating signaling pathways.[6] For instance, some naphthoic acid derivatives have been shown to interact with G protein-coupled receptors.[6]

The methoxy and ester groups on this compound provide reactive sites for further chemical modifications, allowing for the synthesis of a library of derivatives that can be screened for various biological activities.

Logical Relationship in Drug Discovery

Caption: Role as a scaffold in drug discovery.

Analytical Protocols

Accurate characterization of this compound is crucial for its use in research and development. The following are general protocols for its analysis using common spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | s | 1H | Ar-H |

| ~7.8-7.3 | m | 4H | Ar-H |

| ~7.2 | s | 1H | Ar-H |

| ~3.9 | s | 3H | -OCH₃ (ester) |

| ~3.9 | s | 3H | -OCH₃ (ether) |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O (ester) |

| ~157 | Ar-C-O |

| ~136, 130, 129, 128, 127, 125, 124, 106 | Aromatic C |

| ~55 | -OCH₃ (ether) |

| ~52 | -OCH₃ (ester) |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Nuclei to be observed: ¹H and ¹³C.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle 30-45°, acquisition time ~2-4 s, relaxation delay 1-5 s.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 4: Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3000-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch (ester and ether) |

| ~1100 | Strong | Symmetric C-O-C stretch (ester and ether) |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind a small amount (1-2 mg) of this compound with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

-

Pellet Formation: Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 216 | [M]⁺ (Molecular ion) |

| 185 | [M - OCH₃]⁺ |

| 157 | [M - COOCH₃]⁺ |

| 127 | [Naphthalene core fragment]⁺ |

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 300).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and analyze its corresponding mass spectrum. Compare the fragmentation pattern with known databases or predict fragmentation pathways.

Analytical Workflow

References

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 2. Methyl 3-methoxy-4-nitrobenzoate [webbook.nist.gov]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. PubChemLite - this compound (C13H12O3) [pubchemlite.lcsb.uni.lu]

- 5. 3-METHOXY-2-NAPHTHOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. Buy Methyl 3-amino-7-methoxy-2-naphthoate [smolecule.com]

physical and chemical properties of Methyl 3-methoxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl 3-methoxy-2-naphthoate, a valuable intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental protocols.

Core Physical and Chemical Properties

This compound is a naphthalenic compound with the chemical formula C13H12O3.[1][2] It is also known by its synonyms, including 3-Methoxy-2-naphthoic Acid Methyl Ester and Methyl 3-methoxynaphthalene-2-carboxylate.[3][4] The compound typically appears as a white to light yellow powder or crystal.[3]

Quantitative Data Summary

For ease of comparison and reference, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 13041-60-6 | [1][2][3][5] |

| Molecular Formula | C13H12O3 | [1][2] |

| Molecular Weight | 216.24 g/mol | [1][3] |

| Melting Point | 47.0 to 51.0 °C | [3][4] |

| Boiling Point | 217 °C at 30 mmHg | [4] |

| Solubility | Soluble in Methanol | [4] |

| Purity (GC) | >98.0% | [3] |

| XLogP3 | 3.3 | [1] |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below, based on established organic synthesis procedures.[6]

Synthesis of this compound

Materials:

-

3-Hydroxy-2-naphthoic acid (1 equiv)

-

Potassium carbonate (K2CO3) (4.0 equiv)[6]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methyl iodide (MeI)

Procedure:

-

An oven-dried 500 mL round-bottomed flask is charged with 3-hydroxy-2-naphthoic acid (10.1 g, 53.4 mmol, 1 equiv) and K2CO3 (29.5 g, 213.6 mmol, 4.0 equiv).[6]

-

The flask is equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

-

The flask is evacuated and back-filled with argon three times to ensure an inert atmosphere, which is maintained throughout the reaction.[6]

-

Anhydrous DMF is added to the flask.

-

The reaction mixture is cooled in an ice bath, and methyl iodide is slowly added dropwise.

-

The reaction is then heated to 90 °C and stirred for 10 hours.[7]

-

After the reaction is complete, the mixture is poured into water and extracted with ethyl acetate.

-

The organic layer is washed three times with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[7]

-

The resulting crude product is purified by column chromatography on silica gel to yield the final product as a white solid.[6]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery, providing essential data and methodologies for the effective utilization of this compound.

References

- 1. This compound | C13H12O3 | CID 296952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS # 13041-60-6, this compound: more information. [ww.chemblink.com]

- 3. This compound | 13041-60-6 | TCI AMERICA [tcichemicals.com]

- 4. This compound | 13041-60-6 [amp.chemicalbook.com]

- 5. SDS of this compound, Safety Data Sheets, CAS 13041-60-6 - chemBlink [ww.chemblink.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 3-METHOXY-2-NAPHTHOIC ACID synthesis - chemicalbook [chemicalbook.com]

Unveiling the Molecular Profile of Methyl 3-methoxy-2-naphthoate

For researchers, scientists, and professionals engaged in drug development, a precise understanding of a compound's fundamental properties is paramount. This technical guide provides a concise overview of the molecular weight and chemical formula for Methyl 3-methoxy-2-naphthoate, a chemical intermediate of interest.

Core Molecular Data

The essential molecular details of this compound are summarized in the table below. This information is critical for a variety of experimental and theoretical applications, from reaction stoichiometry to analytical characterization.

| Property | Value |

| Molecular Formula | C13H12O3[1][2][3] |

| Molecular Weight | 216.23 g/mol [1] |

| Alternate Molecular Weight | 216.24 g/mol [2] |

The molecular formula, C13H12O3, delineates the elemental composition of the molecule, indicating the presence of 13 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms.[1][2][3] The molecular weight is a crucial parameter for quantitative analysis, with the most frequently cited value being 216.23 g/mol .[1] A closely related value of 216.24 g/mol has also been reported.[2]

References

An In-depth Technical Guide to Methyl 3-methoxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-methoxy-2-naphthoate, a key intermediate in organic synthesis. This document details its chemical properties, a validated synthesis protocol, and relevant safety information, presented in a format tailored for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

This compound, with the IUPAC name methyl 3-methoxynaphthalene-2-carboxylate, is a naphthoic acid derivative. Its chemical structure consists of a naphthalene core substituted with a methoxy group at the 3-position and a methyl ester at the 2-position.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl 3-methoxynaphthalene-2-carboxylate | [1] |

| Synonyms | 3-Methoxy-2-naphthoic Acid Methyl Ester | [2] |

| CAS Number | 13041-60-6 | [1] |

| Molecular Formula | C₁₃H₁₂O₃ | [1][3] |

| Molecular Weight | 216.23 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | [2] |

| Melting Point | 47.0 to 51.0 °C | [2] |

| Boiling Point | Approximately 334 °C | |

| Solubility | Soluble in ethanol, acetone, and dichloromethane; insoluble in water |

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound from 3-hydroxy-2-naphthoic acid, as described in Organic Syntheses.[4]

Experimental Protocol

Materials and Equipment:

-

500 mL round-bottomed flask (oven-dried)

-

Magnetic stir bar

-

Argon inlet and rubber septum

-

Heating mantle with oil bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

3-hydroxy-2-naphthoic acid

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Iodomethane (MeI)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To an oven-dried 500 mL round-bottomed flask equipped with a magnetic stir bar, add 3-hydroxy-2-naphthoic acid (10.1 g, 53.4 mmol, 1.0 equiv) and potassium carbonate (29.5 g, 213.6 mmol, 4.0 equiv).[4]

-

Seal the flask with a rubber septum and establish an argon atmosphere by evacuating and back-filling with argon three times.[4]

-

Through the septum, add anhydrous DMF (120 mL) via syringe.[4]

-

Add iodomethane (17.3 mL, 277.7 mmol, 5.2 equiv) dropwise over 2 minutes.[4]

-

Immerse the flask in a pre-heated oil bath at 40 °C and stir the mixture for 14 hours.[4]

-

After 14 hours, allow the flask to cool to room temperature.

-

Remove the septum and add 250 mL of saturated NH₄Cl solution.[4]

-

Transfer the mixture to a 500 mL separatory funnel and extract with ethyl acetate (5 x 50 mL).[4]

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Synthesis Workflow

Caption: Synthesis of this compound.

Spectroscopic Data

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 217.08592 | 144.5 |

| [M+Na]⁺ | 239.06786 | 153.5 |

| [M-H]⁻ | 215.07136 | 149.6 |

| [M+NH₄]⁺ | 234.11246 | 164.5 |

| [M+K]⁺ | 255.04180 | 151.4 |

| [M]⁺ | 216.07809 | 148.3 |

| Data from PubChemLite.[3] |

Applications in Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules. For instance, it can be a precursor for the synthesis of other naphthalene derivatives that may have applications in pharmaceuticals and materials science. The ester and methoxy functionalities allow for a variety of chemical transformations.

Safety and Handling

This compound is classified as an irritant.[1] It is important to handle this compound with appropriate personal protective equipment.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[5]

References

- 1. This compound | C13H12O3 | CID 296952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13041-60-6 | TCI AMERICA [tcichemicals.com]

- 3. PubChemLite - this compound (C13H12O3) [pubchemlite.lcsb.uni.lu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. SDS of this compound, Safety Data Sheets, CAS 13041-60-6 - chemBlink [ww.chemblink.com]

Methyl 3-methoxy-2-naphthoate structural information and SMILES

An In-depth Technical Guide to Methyl 3-methoxy-2-naphthoate

Abstract

This technical guide provides a comprehensive overview of this compound, a chemical compound of interest in organic synthesis and as an intermediate for various functional materials. This document details its structural information, physicochemical properties, a detailed experimental protocol for its synthesis, and its canonical SMILES representation. A key feature of this guide is the visualization of its synthetic pathway, rendered using the DOT language for clarity and reproducibility. This guide is intended for researchers, chemists, and professionals in the field of drug development and material science.

Structural Information and Properties

This compound is an ester derivative of 3-methoxy-2-naphthoic acid.[1] Its core structure consists of a naphthalene ring substituted with a methoxy group at the 3-position and a methyl ester group at the 2-position.

Table 1: Physicochemical and Structural Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl 3-methoxynaphthalene-2-carboxylate | PubChem[2] |

| Molecular Formula | C13H12O3 | PubChem[2] |

| Molecular Weight | 216.23 g/mol | PubChem[2] |

| CAS Number | 13041-60-6 | PubChem[2] |

| Appearance | White to Light yellow powder to crystal | TCI America |

| Melting Point | 48-51 °C | LookChem[1] |

| Boiling Point | 217 °C / 30mmHg | LookChem[1] |

| InChI | InChI=1S/C13H12O3/c1-15-12-8-10-6-4-3-5-9(10)7-11(12)13(14)16-2/h3-8H,1-2H3 | PubChem[2] |

| InChIKey | MPLSAOVNAXJHHI-UHFFFAOYSA-N | PubChem[2] |

SMILES String

The Simplified Molecular-Input Line-Entry System (SMILES) representation for this compound is as follows:

COC1=CC2=CC=CC=C2C=C1C(=O)OC[2][3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the methylation of 3-hydroxy-2-naphthoic acid followed by esterification.[4]

Materials:

-

3-hydroxy-2-naphthoic acid (1 equiv)

-

Potassium carbonate (K2CO3) (4.0 equiv)

-

Iodomethane (MeI)

-

Anhydrous Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Magnetic stir bar

-

Round-bottomed flask

Procedure:

-

An oven-dried 500 mL round-bottomed flask is charged with 3-hydroxy-2-naphthoic acid (10.1 g, 53.4 mmol, 1 equiv) and potassium carbonate (29.5 g, 213.6 mmol, 4.0 equiv).[4]

-

The flask is equipped with a magnetic stir bar and a rubber septum, then evacuated and back-filled with argon three times to ensure an inert atmosphere.[4]

-

Anhydrous DMF is added to the flask.

-

Iodomethane is added dropwise to the stirred suspension.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, the reaction is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound as a white solid.[4]

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound from 3-hydroxy-2-naphthoic acid.

Caption: Synthetic route to this compound.

Potential Applications

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules.[5] Its derivatives have been explored for their potential biological activities, including anti-inflammatory and anti-cancer properties.[5] Additionally, its structural motif is of interest in the development of new materials.[5]

Safety Information

This compound is classified as a skin and eye irritant.[2] It may also cause respiratory irritation. Appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[6]

References

- 1. Cas 13041-60-6,this compound | lookchem [lookchem.com]

- 2. This compound | C13H12O3 | CID 296952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C13H12O3) [pubchemlite.lcsb.uni.lu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Buy Methyl 3-amino-7-methoxy-2-naphthoate [smolecule.com]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to the Solubility of Methyl 3-methoxy-2-naphthoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 3-methoxy-2-naphthoate in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, materials science, and pharmaceutical development, where it serves as a key intermediate. This document outlines its solubility profile, details a standard experimental protocol for solubility determination, and presents a visual workflow of the experimental process.

Core Topic: Solubility Profile

This compound, a derivative of naphthoic acid, exhibits varied solubility in different organic solvents. Its solubility is a critical parameter for designing reaction conditions, purification methods, and formulation strategies.

Data Presentation: Qualitative Solubility

| Solvent | Chemical Formula | Type | Solubility |

| Methanol | CH₃OH | Polar Protic | Soluble[1][3][4] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[2] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble[2] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble[2] |

| Water | H₂O | Polar Protic | Insoluble[2] |

Experimental Protocols: Determining Solubility

The following section details a generalized experimental protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the widely used shake-flask and gravimetric techniques.

Objective:

To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with airtight caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for a period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent any undissolved solid from being collected.

-

Gravimetric Analysis:

-

Dispense the filtered saturated solution into a pre-weighed evaporating dish or vial.

-

Record the exact mass of the solution.

-

Carefully evaporate the solvent in an oven or under a gentle stream of nitrogen at a temperature that will not cause decomposition of the solute.

-

Once the solvent is fully evaporated, place the dish or vial in a vacuum desiccator to cool and remove any residual solvent.

-

Weigh the dish or vial containing the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent (g/100mL) or molarity (mol/L).

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for determining the solubility of a solid in a liquid.

References

Spectroscopic Analysis of Methyl 3-methoxy-2-naphthoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 3-methoxy-2-naphthoate (CAS: 13041-60-6), a naphthalene derivative of interest in organic synthesis and medicinal chemistry. The document outlines key data from mass spectrometry, expected values for nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, and detailed experimental protocols for acquiring this data.

Spectroscopic Data Summary

The structural elucidation of this compound, with the molecular formula C₁₃H₁₂O₃ and a molecular weight of 216.23 g/mol , is achieved through a combination of spectroscopic techniques.[1] The following sections and tables summarize the key data points.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides insight into its fragmentation pattern, aiding in structural confirmation. The electron ionization (EI) mass spectrum shows a clear molecular ion peak and characteristic fragment ions.

| Parameter | Value | Source |

| Molecular Formula | C₁₃H₁₂O₃ | PubChem[1] |

| Molecular Weight | 216.23 g/mol | PubChem[1] |

| Exact Mass | 216.078644 Da | PubChem[1] |

| Key Fragments (m/z) | ||

| Molecular Ion (M⁺) | 216 | PubChem[1] |

| Fragment 1 | 185 | PubChem[1] |

| Fragment 2 | 127 | PubChem[1] |

Interpretation: The peak at m/z 216 corresponds to the intact molecular ion. The fragment at m/z 185 likely results from the loss of a methoxy radical (•OCH₃) from the ester group, a common fragmentation pathway for methyl esters. Further fragmentation could lead to the ion at m/z 127.

Infrared (IR) Spectroscopy

While a specific experimental spectrum for this compound is not publicly available, the expected absorption bands can be predicted based on its functional groups. These predictions are crucial for identifying the compound and assessing its purity.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch | Ester (carbonyl) | 1715 - 1735 |

| C-O-C Asymmetric Stretch | Aryl Ether & Ester | 1250 - 1300 |

| C-O-C Symmetric Stretch | Aryl Ether & Ester | 1000 - 1100 |

| C=C Stretch | Aromatic Ring | 1500 - 1600 |

| C-H Stretch | Aromatic | 3050 - 3100 |

| C-H Stretch | Methyl (sp³) | 2850 - 3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.3.1 ¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two different methyl groups.

| Proton Type | Number of Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic (Naphthalene Ring) | 6 | 7.0 - 8.5 | Singlet, Doublet, Multiplet |

| Methoxy (-OCH₃) | 3 | 3.9 - 4.1 | Singlet |

| Ester Methyl (-COOCH₃) | 3 | 3.8 - 4.0 | Singlet |

1.3.2 ¹³C NMR (Carbon-13 NMR)

The proton-decoupled ¹³C NMR spectrum should display 13 distinct signals corresponding to each unique carbon atom in the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (C-O) | 150 - 160 |

| Aromatic (C-C & C-H) | 105 - 135 |

| Methoxy (-OCH₃) | 55 - 60 |

| Ester Methyl (-COOCH₃) | 50 - 55 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific machine and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional proton spectrum. A pulse angle of 45° and a relaxation delay of 1-2 seconds are typically sufficient.

-

Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum. This involves broadband decoupling of proton frequencies to produce a spectrum with singlets for each carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Use a sufficient relaxation delay (e.g., 2-5 seconds) to ensure accurate signal intensity, especially for quaternary carbons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid (KBr Pellet) : Mix 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid (ATR) : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction : For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Inject a small volume (e.g., 1 µL) into the GC, which separates the compound from the solvent and any impurities.

-

-

Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is typically used.

-

Mass Analysis : The resulting ions (the molecular ion and its fragments) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an organic compound such as this compound.

Caption: Workflow for the spectroscopic characterization of an organic compound.

References

The Multifaceted Biological Activities of Naphthalene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a versatile scaffold in medicinal chemistry, giving rise to a vast array of derivatives with a broad spectrum of biological activities. These compounds have garnered significant attention in the scientific community for their potential therapeutic applications, ranging from anticancer and antimicrobial to anti-inflammatory effects. This technical guide provides an in-depth overview of the core biological activities of naphthalene derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the intricate signaling pathways they modulate.

Core Biological Activities and Quantitative Data

The therapeutic potential of naphthalene derivatives is underscored by their potent activity against various cell lines and microbial strains. The following tables summarize the quantitative data for some of the most promising compounds in the key areas of anticancer, antimicrobial, and anti-inflammatory research.

Anticancer Activity

Naphthalene derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of crucial enzymes like aromatase and tubulin polymerization, as well as the modulation of key signaling pathways.

Table 1: Anticancer Activity of Naphthalene Derivatives (IC50 values in µM)

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Tubulin Polymerization Inhibitors | Sulphonamide Derivative (5c) | MCF-7 (Breast) | 0.51 ± 0.03 | [1] |

| Sulphonamide Derivative (5c) | A549 (Lung) | 0.33 ± 0.01 | [1] | |

| Thiazole-Naphthalene Hybrid (5b) | MCF-7 (Breast) | 0.48 ± 0.03 | [2] | |

| Thiazole-Naphthalene Hybrid (5b) | A549 (Lung) | 0.97 ± 0.13 | [2] | |

| Naphthalene-Chalcone (7) | HepG2 (Liver) | 0.65 | [3] | |

| Naphthalene-Chalcone (7) | HCT116 (Colon) | 1.13 | [3] | |

| Naphthalene-Chalcone (7) | MCF-7 (Breast) | 0.82 | [3] | |

| Aromatase Inhibitors | 1,4-Naphthoquinone (1) | Not Specified | 0.5 ± 0.3 | [4] |

| 1,4-Naphthoquinone (4) | Not Specified | 0.5 ± 0.4 | [4] | |

| STAT3 Inhibitors | Naphthalene Derivative (SMY002) | TNBC Cells | Potent Activity | [5] |

| VEGFR-2 Inhibitors | Naphthalene-Chalcone (2j) | A549 (Lung) | 7.835 ± 0.598 | [6] |

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Naphthalene derivatives have emerged as a promising class of compounds with significant activity against a variety of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Naphthalene Derivatives (MIC values in µg/mL)

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Antibacterial | Naphthalimide Hydrazide (5b, 5c, 5d, 5e) | Acinetobacter baumannii (Carbapenem-resistant) | 0.5 - 1 | [7] |

| Naphthalene-bearing Azole (9) | Enterococcus faecalis | < 1 | [8] | |

| Naphthalene-bearing Azole (9) | Staphylococcus aureus | < 1 | [8] | |

| Naphthalene-bearing Azole (10) | Staphylococcus aureus | < 1 | [8] | |

| Naphthalene-bearing Azole (16) | Enterococcus faecalis | 1 | [8] | |

| Naphthalene-bearing Azole (16) | Staphylococcus aureus | 2 | [8] | |

| Antifungal | Azole Derivative | Candida albicans | 0.125 | [9] |

| Azole Derivative | Candida parapsilosis | 0.0625 | [9] | |

| Azole Derivative | Candida krusei | 2 | [9] | |

| Naphthalene-Chalcone (2b, 2c, 2e, 2j) | Candida albicans | 15.6 | [10] | |

| Naphthalene-Chalcone (2j) | Candida krusei | 15.6 | [10] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Naphthalene derivatives have shown potent anti-inflammatory effects by modulating key inflammatory pathways and inhibiting the production of pro-inflammatory mediators.

Table 3: Anti-inflammatory Activity of Naphthalene Derivatives

| Compound Class | Derivative | Assay | Target/Mediator | Activity | Reference |

| Phenylnaphthalene | PNAP-6 | LPS-stimulated RAW 264.7 cells | iNOS, COX-2, NO, IL-6, TNF-α | Significant Inhibition | [11] |

| Phenylnaphthalene | PNAP-8 | LPS-stimulated RAW 264.7 cells | iNOS, COX-2, NO, IL-6, TNF-α | Significant Inhibition | [11] |

Experimental Protocols

The evaluation of the biological activities of naphthalene derivatives relies on a variety of standardized in vitro and in vivo assays. Below are detailed protocols for some of the key experiments cited in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Naphthalene derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the naphthalene derivatives in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: After incubation with MTT, carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method is used to determine the susceptibility of bacteria to various antimicrobial compounds.

Materials:

-

Mueller-Hinton agar plates

-

Bacterial strains

-

Sterile swabs

-

Filter paper disks

-

Naphthalene derivatives

-

Incubator

-

Ruler or calipers

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

-

Disk Application: Aseptically apply filter paper disks impregnated with known concentrations of the naphthalene derivatives onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.

-

Interpretation: The susceptibility of the bacteria to the compound is determined by comparing the zone diameter to established interpretive criteria.

In Vitro Anti-inflammatory Assay: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete growth medium (DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Naphthalene derivatives

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.[12]

-

Compound Treatment: Treat the cells with various concentrations of the naphthalene derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[12]

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

Naphthalene derivatives exert their biological effects by modulating a complex network of intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

IL-6/JAK2/STAT3 Signaling Pathway in Cancer

The IL-6/JAK2/STAT3 pathway is a critical signaling cascade that promotes cancer cell proliferation, survival, and metastasis.[13] Certain naphthalene-sulfonamide hybrids have been shown to inhibit this pathway, leading to the downregulation of downstream target genes like Cyclin D1, c-MYC, and BCL2, ultimately inducing apoptosis in cancer cells.[13]

Caption: IL-6/JAK2/STAT3 signaling pathway and its inhibition by naphthalene derivatives.

NF-κB and MAPK Signaling Pathways in Inflammation

The NF-κB and MAPK signaling pathways are central to the inflammatory response.[11] Upon stimulation by inflammatory signals like LPS, these pathways are activated, leading to the production of pro-inflammatory mediators. Certain 2-phenylnaphthalene derivatives have been found to inhibit the activation of NF-κB and the phosphorylation of MAPKs (ERK, p38, and JNK), thereby suppressing the inflammatory cascade.[11]

Caption: NF-κB and MAPK signaling pathways and their inhibition by naphthalene derivatives.

Keap1-Nrf2 Signaling Pathway in Oxidative Stress

The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response.[14] Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative stress or certain inhibitors, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant genes. Some naphthalene-based derivatives act as non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction, thereby promoting the antioxidant response.[14][15]

Caption: Keap1-Nrf2 signaling pathway and its modulation by naphthalene derivatives.

Conclusion

Naphthalene derivatives represent a rich and diverse class of bioactive compounds with significant therapeutic potential. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models, coupled with their ability to modulate key cellular signaling pathways, makes them attractive candidates for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the vast chemical space of naphthalene derivatives and to design novel compounds with improved potency, selectivity, and pharmacokinetic properties. Future research should continue to elucidate the intricate mechanisms of action of these compounds and to translate their promising preclinical activity into effective clinical therapies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Anticancer Activity and Molecular Modeling Studies of Novel Chalcone Derivatives Containing Indole and Naphthalene Moieties as Tubulin Polymerization Inhibitors [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of naphthalimide hydrazide derivatives as potent antibacterial agents against carbapenem-resistant A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azoles containing naphthalene with activity against Gram-positive bacteria: in vitro studies and in silico predictions for flavohemoglobin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Azole derivatives with naphthalene showing potent antifungal effects against planktonic and biofilm forms of Candida spp.: an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of Noncovalent Naphthalene-Based KEAP1-NRF2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methyl 3-methoxy-2-naphthoate: A Technical Guide to its Potential Applications in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxy-2-naphthoate is an organic compound built upon a naphthalene scaffold, functionalized with a methoxy and a methyl ester group. While its direct applications in materials science are not yet extensively documented in peer-reviewed literature, its molecular architecture suggests significant potential as a building block for advanced functional materials. The naphthalene core is a well-known chromophore with inherent photophysical properties, making it a desirable component in organic electronics.[1] This technical guide will delve into the core properties of this compound, explore its potential applications in areas such as organic light-emitting diodes (OLEDs), and provide hypothetical experimental protocols and synthetic pathways to stimulate further research and development.

Core Compound Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for its handling, processing, and for predicting its behavior in various material systems.

| Property | Value |

| Molecular Formula | C₁₃H₁₂O₃ |

| Molecular Weight | 216.23 g/mol [2] |

| CAS Number | 13041-60-6[2] |

| Appearance | White to light yellow powder/crystal[3] |

| Melting Point | 48-51 °C[4] |

| Boiling Point | 217 °C at 30 mmHg[4] |

| Solubility | Soluble in methanol[4] |

| IUPAC Name | methyl 3-methoxynaphthalene-2-carboxylate[2] |

Potential Applications in Materials Science

The unique combination of a naphthalene core and functional groups in this compound makes it an intriguing candidate for several materials science applications.

Organic Light-Emitting Diodes (OLEDs)

Naphthalene and its derivatives are recognized for their role in organic electronics, particularly as fluorescent materials and intermediates for more complex OLED materials.[5] They are often employed in the emissive layer of OLEDs, especially for generating blue light, which is crucial for full-color displays.[6][7] The naphthalene moiety in this compound can act as a blue-emitting chromophore.

While the pristine molecule may have modest quantum yield, it can serve as a foundational structure for more sophisticated emitters. The methoxy and methyl ester groups provide sites for synthetic modification, allowing for the attachment of charge-transporting units or other functional groups to enhance electroluminescent performance. For instance, hole-transporting moieties like triphenylamine or carbazole, or electron-transporting groups such as oxadiazole or triazine, could be appended to the naphthalene core to create bipolar molecules with improved charge injection and recombination efficiency.

As a Precursor for Advanced Materials

This compound can be considered a versatile intermediate in the synthesis of more complex organic materials.[8] Its functional groups, the ester and methoxy groups, can be chemically modified to introduce a variety of other functionalities. For example, the ester group can be hydrolyzed to a carboxylic acid, which can then be used to form amides, or other esters with more complex alcohols. The methoxy group can potentially be demethylated to a hydroxyl group, providing another reactive site. These modifications could be used to synthesize novel polymers, dyes, or photoactive molecules.

Synthesis and Derivatization

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 3-methoxy-2-naphthoic acid with methanol, typically in the presence of an acid catalyst like sulfuric acid.

Hypothetical Derivatization for OLED Applications

To enhance its suitability for OLEDs, this compound could be derivatized to incorporate charge-transporting functionalities. A hypothetical two-step synthesis is proposed below, starting with the reduction of the ester to an alcohol, followed by etherification with a hole-transporting moiety.

Experimental Protocols

The following is a hypothetical, generalized experimental protocol for the fabrication of a simple OLED device using a naphthalene-based emissive material like a derivative of this compound. This protocol is based on standard laboratory practices for solution-processed OLEDs.

Fabrication of a Solution-Processed OLED

Materials:

-

Indium Tin Oxide (ITO) coated glass substrates

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

-

Naphthalene-based emissive material (e.g., a derivative of this compound) dissolved in a suitable organic solvent (e.g., chloroform or toluene)

-

Electron Transport Layer (ETL) material (e.g., TPBi)

-

Low work function metal for cathode (e.g., Calcium, Aluminum)

-

Solvents for cleaning (acetone, isopropanol)

Equipment:

-

Spin coater

-

Hotplate

-

Thermal evaporator

-

Glovebox with an inert atmosphere (e.g., nitrogen or argon)

-

Source measure unit for device characterization

Protocol:

Conclusion

This compound, while not a widely studied material in its own right for materials science applications, possesses a molecular framework that is highly relevant to the field of organic electronics. Its naphthalene core provides inherent photophysical properties suitable for light-emitting applications, and its functional groups offer avenues for synthetic modification to fine-tune its electronic characteristics. This technical guide has outlined the potential of this molecule and provided a hypothetical framework for its synthesis, derivatization, and application in OLEDs. It is hoped that this guide will serve as a valuable resource for researchers and scientists, encouraging further investigation into this compound and its derivatives as promising materials for the next generation of electronic devices.

References

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C13H12O3 | CID 296952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 13041-60-6 | TCI AMERICA [tcichemicals.com]

- 4. In Situ Luminescence of Self-Assembled Eu(III)-Naphthoic Acid Complex in Langmuir and LB Films - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oled-intermediates.com [oled-intermediates.com]

- 6. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs [mdpi.com]

- 7. scite.ai [scite.ai]

- 8. Buy Methyl 3-amino-7-methoxy-2-naphthoate [smolecule.com]

Methyl 3-methoxy-2-naphthoate: A Technical Guide to Safety and Hazards (GHS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxy-2-naphthoate is a chemical intermediate used in the synthesis of a variety of organic compounds. As with any chemical substance, a thorough understanding of its potential hazards is crucial for safe handling and use in a research and development setting. This technical guide provides an in-depth overview of the safety and hazard profile of this compound, with a focus on its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). All quantitative data is summarized for clarity, and detailed experimental methodologies based on standard OECD guidelines are provided.

GHS Hazard Classification

This compound has been identified as a hazardous substance according to the GHS. The primary hazards are associated with its irritant properties.

GHS Pictogram

The following GHS pictogram is associated with this compound:

Signal Word: Warning

Hazard Statements

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements

A comprehensive list of precautionary statements is provided in the safety data sheet (SDS) for this chemical. Key precautionary measures include:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapours/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.

-

Response: IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin irritation occurs: Get medical advice/attention. If eye irritation persists: Get medical advice/attention.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Quantitative Hazard Data

| Hazard Classification | Test Type (Typical) | Endpoint | Result Leading to Classification |

| Skin Irritation (Category 2) | OECD TG 404 (In vivo) / OECD TG 439 (In vitro) | Mean score for erythema/eschar or edema; or Mean percent cell viability | Mean score of ≥ 2.3 and < 4.0 for erythema/eschar or edema in rabbits; or Mean percent cell viability ≤ 50% in reconstructed human epidermis model. |

| Serious Eye Irritation (Category 2) | OECD TG 405 (In vivo) | Mean scores for corneal opacity, iritis, conjunctival redness or chemosis | Effects on cornea, iris, or conjunctiva that are fully reversible within 21 days of observation. |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | OECD TG 403 (Acute Inhalation Toxicity) | Clinical observations (e.g., signs of respiratory irritation) | Transient irritant effects on the respiratory tract. |

Experimental Protocols

The GHS classifications for this compound are based on data from standardized toxicological tests. The following are detailed methodologies for the key experiments that are typically conducted to assess skin, eye, and respiratory irritation.

Skin Irritation Testing (Based on OECD TG 404 & 439)

In Vivo (OECD TG 404: Acute Dermal Irritation/Corrosion)

-

Test Animals: Healthy young adult albino rabbits are typically used.

-

Preparation: The fur on the dorsal area of the trunk of the animal is clipped 24 hours before the test.

-

Application: A 0.5 g or 0.5 mL sample of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The severity of the skin reactions is scored according to a standardized scale.

In Vitro (OECD TG 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

-

Test System: A reconstructed human epidermis model, which is a three-dimensional tissue construct that mimics the human epidermis.

-

Application: The test substance is applied topically to the surface of the tissue model.

-

Exposure: The exposure time is typically 15 to 60 minutes.

-

Viability Assessment: After exposure, the tissue is rinsed, and cell viability is determined using a colorimetric assay (e.g., MTT assay). The reduction of MTT to a colored formazan by viable cells is measured spectrophotometrically.

-

Classification: A reduction in cell viability below a certain threshold (typically 50%) compared to a negative control indicates that the substance is an irritant.

Eye Irritation Testing (Based on OECD TG 405: Acute Eye Irritation/Corrosion)

-

Test Animals: Healthy young adult albino rabbits are used.

-

Procedure: A 0.1 mL (for liquids) or 0.1 g (for solids) sample of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Observation: The eyes are examined for signs of irritation, including corneal opacity, iritis, and conjunctival redness and chemosis, at 1, 24, 48, and 72 hours after instillation. The severity of the lesions is scored using a standardized system.

-

Classification: The classification is based on the severity and reversibility of the observed effects. Serious eye irritation (Category 2) is characterized by effects that are fully reversible within a 21-day observation period.

Respiratory Irritation Assessment (Based on principles from OECD TG 403)

While a specific guideline solely for respiratory irritation exists, the potential for this effect is often evaluated as part of an acute inhalation toxicity study.

-

Test Animals: Typically, young adult rats are used.

-

Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (e.g., 4 hours).

-

Clinical Observations: During and after exposure, animals are observed for clinical signs of toxicity, including signs of respiratory irritation such as altered breathing patterns, nasal discharge, and respiratory distress.

-

Histopathology: At the end of the study, the respiratory tract tissues may be examined microscopically for any pathological changes.

-

Classification: The classification as a respiratory irritant (STOT SE Category 3) is based on the observation of transient irritant effects on the respiratory tract.

Logical Workflow for GHS Classification

The following diagram illustrates the logical workflow for the GHS hazard classification of this compound based on its identified hazards.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-methoxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Methyl 3-methoxy-2-naphthoate, a valuable intermediate in organic synthesis, starting from 3-hydroxy-2-naphthoic acid. The primary method described is a one-pot reaction involving the simultaneous O-methylation of the phenolic hydroxyl group and esterification of the carboxylic acid. An alternative two-step Williamson ether synthesis followed by esterification is also discussed. This guide includes comprehensive experimental procedures, data tables for key reagents and products, and a visual representation of the experimental workflow to ensure reproducibility and safety in a laboratory setting.

Introduction

This compound is a key building block in the synthesis of various complex organic molecules and pharmaceutical compounds. Its structure, derived from 3-hydroxy-2-naphthoic acid, incorporates both a methyl ether and a methyl ester on a naphthalene core, making it a versatile synthon. The synthesis typically proceeds via a nucleophilic substitution reaction, specifically a Williamson ether synthesis to form the methoxy group, and an esterification of the carboxylic acid.[1][2][3] Careful control of reaction conditions is crucial to achieve high yields and purity.

Data Presentation

Table 1: Properties of Key Compounds

| Compound Name | Starting Material/Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| 3-Hydroxy-2-naphthoic acid | Starting Material | C₁₁H₈O₃ | 188.18 | 218-222 | - | 92-70-6 |

| This compound | Product | C₁₃H₁₂O₃ | 216.23 | 47-51 | - | 13041-60-6 |

| Potassium Carbonate | Reagent | K₂CO₃ | 138.21 | 891 | - | 584-08-7 |

| Methyl Iodide | Reagent | CH₃I | 141.94 | -64 | 42.4 | 74-88-4 |

| Dimethyl Sulfate | Reagent | (CH₃)₂SO₄ | 126.13 | -32 | 188 (decomposes) | 77-78-1 |

| N,N-Dimethylformamide (DMF) | Solvent | C₃H₇NO | 73.09 | -61 | 153 | 68-12-2 |

Table 2: Summary of a Typical Experimental Protocol

| Parameter | Value |

| Starting Material | 3-Hydroxy-2-naphthoic acid (1.0 equiv) |

| Methylating Agent | Methyl Iodide (2.5 equiv) |

| Base | Potassium Carbonate (2.2 equiv) |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 90 °C |

| Reaction Time | 10 hours |

| Typical Yield | 89% |

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol is adapted from established literature procedures for the methylation and esterification of hydroxybenzoic acids.[4]

Materials:

-

3-hydroxy-2-naphthoic acid

-

Anhydrous potassium carbonate (K₂CO₃)

-

Methyl iodide (MeI)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Ice bath

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask, add 3-hydroxy-2-naphthoic acid (e.g., 9.0 g, 48.0 mmol) and anhydrous potassium carbonate (e.g., 16.56 g, 120 mmol).[4]

-

Add anhydrous DMF (e.g., 30 mL) to the flask.

-

Cool the mixture in an ice bath with stirring.

-

Slowly add methyl iodide (e.g., 15 g, 105 mmol) dropwise to the cooled suspension.[4]

-

After the addition is complete, remove the ice bath and heat the reaction mixture to 90 °C.[4]

-

Maintain the reaction at 90 °C for 10 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate three times.

-

Combine the organic layers and wash them three times with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield this compound as a solid.[4]

Protocol 2: Two-Step Synthesis via Williamson Ether Synthesis and Subsequent Esterification

This protocol involves the initial formation of 3-methoxy-2-naphthoic acid, followed by esterification. The first step is a classic Williamson ether synthesis.[1][3][5][6]

Step 1: Synthesis of 3-methoxy-2-naphthoic acid

Materials:

-

3-hydroxy-2-naphthoic acid

-

Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

Dimethyl sulfate ((CH₃)₂SO₄) or Methyl Iodide (MeI)

-

Appropriate solvent (e.g., water, acetone)

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Dissolve 3-hydroxy-2-naphthoic acid in an aqueous solution of sodium hydroxide or a suspension of potassium carbonate in a suitable solvent like acetone.

-

Slowly add the methylating agent (dimethyl sulfate or methyl iodide) to the reaction mixture. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a fume hood.[7][8]

-

Stir the reaction at an appropriate temperature (e.g., reflux) until the starting material is consumed (monitor by TLC).

-

If an ester is formed as a byproduct, it can be saponified by adding excess base and heating.[7]

-

After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the 3-methoxy-2-naphthoic acid.

-

Filter the solid, wash with water, and dry.

Step 2: Esterification of 3-methoxy-2-naphthoic acid

Materials:

-

3-methoxy-2-naphthoic acid

-

Methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄) as a catalyst

Procedure:

-

Dissolve 3-methoxy-2-naphthoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

-

Purify the product by column chromatography or recrystallization.

Visualizations

Caption: Experimental workflow for the one-pot synthesis.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Methyl iodide and dimethyl sulfate are toxic and carcinogenic; handle with extreme caution.[7][8] Have an ammonia solution readily available to neutralize any spills of dimethyl sulfate.[7]

-

Strong acids and bases should be handled with care.

Conclusion

The synthesis of this compound from 3-hydroxy-2-naphthoic acid can be achieved efficiently through a one-pot methylation and esterification procedure. This method offers a straightforward approach with good yields. The two-step alternative provides more control over each transformation and may be preferred in certain research contexts. The choice of protocol will depend on the specific requirements of the researcher, including scale, desired purity, and available reagents.

References

- 1. jk-sci.com [jk-sci.com]

- 2. byjus.com [byjus.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. 3-METHOXY-2-NAPHTHOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Dimethyl sulfate - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Esterification of 3-methoxy-2-naphthoic acid with Methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of methyl 3-methoxy-2-naphthoate through the esterification of 3-methoxy-2-naphthoic acid with methanol. Two primary methods are presented: a classic acid-catalyzed Fischer-Speier esterification and a high-yield methylation of the corresponding hydroxy naphthoic acid. These protocols are designed to be scalable for laboratory and potential pilot-plant production.

Introduction